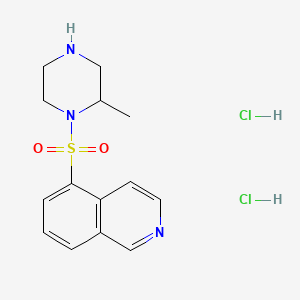

H-7 Dihydrochlorid

Übersicht

Beschreibung

Es ist bekannt für seine Fähigkeit, verschiedene Proteinkinasen zu hemmen, darunter Proteinkinase A, Proteinkinase G, Proteinkinase C und Myosin-Leichtkettenkinase . Diese Verbindung hat eine antivirale Aktivität gegen Influenza A gezeigt und wurde in verschiedenen biologischen und biochemischen Forschungsanwendungen eingesetzt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von H-7 Dihydrochlorid umfasst die Reaktion von 1-(5-Isochinolinsulfonyl)-2-methylpiperazin mit Salzsäure unter Bildung des Dihydrochloridsalzes. Die Reaktion erfordert in der Regel eine sorgfältige Kontrolle von Temperatur und pH-Wert, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie, um die gewünschten Reinheitsgrade zu erreichen .

Wissenschaftliche Forschungsanwendungen

H-7 Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung der Proteinkinaseaktivität und -hemmung verwendet.

Biologie: Wird in Zellsignalisierungsstudien eingesetzt, um die Rolle von Proteinkinasen in verschiedenen zellulären Prozessen zu verstehen.

Medizin: Wird auf seine potenziellen antiviralen Eigenschaften untersucht, insbesondere gegen Influenza A.

Industrie: Wird bei der Entwicklung von Kinase-Inhibitor-Bibliotheken für die Arzneimittelforschung und -entwicklung eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Proteinkinasen hemmt. Es konkurriert mit Adenosintriphosphat (ATP) um die Bindung an das aktive Zentrum der Kinase und verhindert so die Phosphorylierung von Zielproteinen. Diese Hemmung stört verschiedene Signalwege, die an Zellwachstum, Differenzierung und Apoptose beteiligt sind .

Ähnliche Verbindungen:

H-8 Dihydrochlorid: Ein weiterer Proteinkinase-Inhibitor mit einer ähnlichen Struktur, aber unterschiedlicher Spezifität für die Kinasehemmung.

Staurosporin: Ein potenter Proteinkinase-Inhibitor mit einem breiteren Spektrum an Kinase-Zielen.

Bisindolylmaleimid I: Ein selektiver Inhibitor der Proteinkinase C.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner breiten Hemmung mehrerer Proteinkinasen, was es zu einem wertvollen Werkzeug in der Forschung zur Untersuchung verschiedener Signalwege macht. Seine relativ geringe Toxizität und seine hohe Spezifität für bestimmte Kinasen tragen ebenfalls zu seiner weit verbreiteten Verwendung in wissenschaftlichen Studien bei .

Wirkmechanismus

H-7 dihydrochloride, also known as 55VT8U9HB1, H7 dihydrochloride, 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride, or H-7, Dihydrochloride, is a potent protein kinase inhibitor. This compound has a broad spectrum of activity and plays a significant role in various biochemical pathways .

Target of Action

H-7 dihydrochloride primarily targets protein kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK) . These kinases play crucial roles in cellular signaling, regulating various cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

H-7 dihydrochloride acts as an ATP-competitive inhibitor, binding to the ATP-binding site of these kinases, thereby preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the normal signaling pathways regulated by these kinases .

Biochemical Pathways

By inhibiting these kinases, H-7 dihydrochloride affects several biochemical pathways. For instance, the inhibition of PKC disrupts the regulation of cell cycle progression and apoptosis . The compound’s antiviral activity against influenza A is also notable .

Biochemische Analyse

Biochemical Properties

H-7 Dihydrochloride interacts with various enzymes and proteins, primarily through its inhibitory effects on protein kinases . It inhibits PKC, PKA, and PKG with Ki values of 6.0, 3.0, and 5.8 μM, respectively . These interactions play a crucial role in regulating biochemical reactions within the cell.

Cellular Effects

H-7 Dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it shows antiviral activity against influenza A in vitro .

Molecular Mechanism

The molecular mechanism of action of H-7 Dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting protein kinases, which play a crucial role in cellular signal transduction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-7 dihydrochloride involves the reaction of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine with hydrochloric acid to form the dihydrochloride salt. The reaction typically requires careful control of temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of H-7 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen: H-7 Dihydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Sulfonylgruppe. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Umfassen typischerweise Nukleophile wie Amine oder Thiole.

Oxidationsreaktionen: Erfordern oft Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsreaktionen: Verwenden in der Regel Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Substitutionsreaktionen verschiedene Sulfonamidderivate ergeben, während Oxidations- und Reduktionsreaktionen zu verschiedenen Oxidationsstufen der Verbindung führen können .

Vergleich Mit ähnlichen Verbindungen

H-8 dihydrochloride: Another protein kinase inhibitor with a similar structure but different specificity for kinase inhibition.

Staurosporine: A potent protein kinase inhibitor with a broader range of kinase targets.

Bisindolylmaleimide I: A selective inhibitor of protein kinase C.

Uniqueness of H-7 Dihydrochloride: H-7 dihydrochloride is unique due to its broad-spectrum inhibition of multiple protein kinases, making it a valuable tool in research for studying various signaling pathways. Its relatively low toxicity and high specificity for certain kinases also contribute to its widespread use in scientific studies .

Eigenschaften

IUPAC Name |

5-(2-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.2ClH/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14;;/h2-6,10-11,16H,7-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARGPFMFRLLKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910929 | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108930-17-2 | |

| Record name | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-ISOQUINOLINESULFONYL)-2-METHYLPIPERAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VT8U9HB1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.